molecular formula C16H30O2Si B14209621 tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane CAS No. 825627-92-7

tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane

Cat. No.: B14209621
CAS No.: 825627-92-7
M. Wt: 282.49 g/mol
InChI Key: RNAVSTDMBRSKEV-UHFFFAOYSA-N
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Description

tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, an ethenyloxy group, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method involves the use of tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride to achieve high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions with electrophiles, while the dimethylsilane moiety can stabilize reactive intermediates. These interactions facilitate the formation of complex molecular structures, making the compound valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable tool in both academic and industrial research.

Properties

CAS No.

825627-92-7

Molecular Formula

C16H30O2Si

Molecular Weight

282.49 g/mol

IUPAC Name

tert-butyl-(2-ethenoxyoct-3-ynoxy)-dimethylsilane

InChI

InChI=1S/C16H30O2Si/c1-8-10-11-12-13-15(17-9-2)14-18-19(6,7)16(3,4)5/h9,15H,2,8,10-11,14H2,1,3-7H3

InChI Key

RNAVSTDMBRSKEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(CO[Si](C)(C)C(C)(C)C)OC=C

Origin of Product

United States

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